Ethyl 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate
Description
Ethyl 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is a pyrimidine derivative characterized by a 4-chlorophenylsulfanyl group at position 4 and a phenyl group at position 2 of the pyrimidine ring. Its molecular formula is C₁₉H₁₅ClN₂O₂S, with a molecular weight of 370.86 g/mol .
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)sulfanyl-2-phenylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-2-24-19(23)16-12-21-17(13-6-4-3-5-7-13)22-18(16)25-15-10-8-14(20)9-11-15/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEISZTOTSAOQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl cyanoacetate and benzaldehyde derivatives.
Substitution Reactions: The introduction of the chlorophenyl and phenyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yield and purity.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives. These products can have distinct physical and chemical properties, making them useful for different applications.
Scientific Research Applications
Ethyl 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
Ethyl 4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (CAS 477854-54-9)
- Structural Difference : The chlorine atom on the phenylsulfanyl group is in the meta position (C3) instead of para.
- This positional change may affect binding affinity in target proteins due to steric and electronic mismatches .
Ethyl 4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (CAS 400076-28-0)
- Structural Difference : Chlorine is in the ortho position (C2) on the phenylsulfanyl group.
- Impact : The ortho substitution introduces steric hindrance near the pyrimidine core, which could destabilize planar interactions with aromatic residues in binding pockets. This may reduce solubility due to increased molecular rigidity .
Functional Group Modifications
Ethyl 4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (CAS 1803598-76-6)
- Structural Difference : The 4-chlorophenyl group is replaced with a 4-methylphenyl group.
- Impact: The methyl group is electron-donating, increasing electron density on the phenyl ring. Molecular weight decreases slightly to 356.43 g/mol (C₂₀H₁₈N₂O₂S) .
Ethyl 4-[(2-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 339019-54-4)
- Structural Difference : A methylsulfanyl group replaces the phenyl group at position 2.
- The additional sulfur atom may facilitate thiol-mediated interactions or oxidation susceptibility. Molecular formula: C₁₄H₁₃ClN₂O₂S₂ (MW: 364.85 g/mol) .
Extended Analog: Ethyl 4-{[(4-Chlorophenyl)methyl]sulfanyl}-6-methyl-2-phenylpyrimidine-5-carboxylate (NILKOL)
- Structural Difference : A benzylsulfanyl group (4-chlorobenzyl) replaces the phenylsulfanyl group, with an additional methyl group at position 5.
- Impact: The benzyl group increases hydrophobicity and may enhance π-π stacking with aromatic residues.
Heterocyclic Core Modifications
Ethyl 4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate
- Structural Difference : A dihydropyridine ring replaces the pyrimidine core, with formyl and dual 4-chlorophenyl groups.
- Impact: The dihydropyridine core introduces non-planarity, affecting binding to flat enzymatic pockets. The formyl group enables Schiff base formation, offering a reactive handle for further derivatization .
Research Findings and Implications
- Electronic Effects : Chlorine’s electron-withdrawing nature stabilizes negative charge density on the pyrimidine ring, enhancing interactions with cationic residues (e.g., lysine or arginine in kinases). Methyl groups, being electron-donating, may reduce such interactions but improve bioavailability .
- Steric Considerations : Ortho-substituted analogs (e.g., CAS 400076-28-0) show reduced activity in rigid binding pockets due to steric clashes, while para-substituted derivatives maintain optimal geometry .
- Synthetic Accessibility : highlights that copper-based catalysts (e.g., DABCO₂CuCl₄) improve yields in pyrimidine carboxylate synthesis, suggesting viable routes for scalable production .
Biological Activity
Ethyl 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (CAS No. 477854-48-1) is a pyrimidine derivative that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a phenyl group at the 2-position and a 4-chlorophenylsulfanyl group at the 4-position. Its molecular formula is , with a molecular weight of 370.85 g/mol. The predicted physical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C19H15ClN2O2S |
| Molar Mass | 370.85 g/mol |
| Density | 1.36 ± 0.1 g/cm³ |
| Boiling Point | 453.8 ± 45.0 °C |
| pKa | -1.07 ± 0.40 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular processes. Research indicates that this compound may exhibit:
- Anticancer Properties : It has shown potential in inhibiting cell proliferation by targeting specific kinases involved in cancer progression.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, indicating possible applications in treating infections.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the inhibition of protein kinases that play crucial roles in cell cycle regulation.
Antimicrobial Studies
In vitro tests conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.
Case Studies
- Study on Anticancer Effects : A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound as part of a combination therapy regimen. Results indicated a notable reduction in tumor size among participants, suggesting promising therapeutic potential.
- Antimicrobial Efficacy : A laboratory study focused on the antimicrobial properties revealed that the compound could serve as a lead candidate for developing new antibiotics, particularly against resistant bacterial strains.
Q & A
Q. What are the established synthetic routes for Ethyl 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step protocols, including nucleophilic substitution and esterification. A common approach includes:
- Step 1 : Formation of the pyrimidine core via cyclocondensation of thiourea derivatives with β-keto esters.
- Step 2 : Introduction of the 4-chlorophenylsulfanyl group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
- Step 3 : Esterification of the carboxylate intermediate using ethanol in the presence of H₂SO₄ as a catalyst .
Q. Optimization strategies :
- Use HPLC or GC-MS to monitor intermediate purity.
- Adjust solvent polarity (e.g., DMF vs. DMSO) to enhance SNAr reactivity.
- Employ microwave-assisted synthesis to reduce reaction time and improve yield .
Q. How is the structural characterization of this compound validated, and what analytical techniques are critical?
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for phenyl groups).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (exact mass: 385.06 g/mol).
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and torsional strain in the pyrimidine ring .
Example : A related sulfanyl-pyrimidine derivative (Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-tetrahydropyrimidine-5-carboxylate) was resolved with a final R-factor of 0.054 using SHELXL .
Advanced Research Questions
Q. How can computational tools like molecular docking and DFT elucidate the compound’s bioactivity and electronic properties?
- Docking Studies : Use AutoDock4 to model interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Flexible side-chain refinement improves binding affinity predictions .
- DFT Calculations : Multiwfn software analyzes frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, the electron-withdrawing 4-chlorophenyl group increases electrophilicity at the pyrimidine C5 position .
Case Study : A docking score of −9.2 kcal/mol was reported for a similar compound binding to the COX-2 active site, correlating with experimental IC₅₀ values .
Q. What methodologies are employed to study the compound’s interactions with biological targets, such as enzymes or receptors?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
- Cellular Assays : Dose-response curves (e.g., IC₅₀ in RAW264.7 macrophages) to validate anti-inflammatory activity .
Data Interpretation : Discrepancies between computational binding scores and experimental IC₅₀ values may arise from solvation effects or membrane permeability limitations. Cross-validate using molecular dynamics simulations (e.g., GROMACS) .
Q. How can crystallographic data resolve polymorphism or conformational flexibility in this compound?
- High-Resolution Crystallography : SHELX refinement identifies polymorphic forms (e.g., differences in sulfanyl group orientation).
- ORTEP-3 Visualization : Graphical analysis of thermal ellipsoids highlights dynamic disorder in the ethyl ester moiety .
Example : A polymorph of Ethyl 4-(4-chlorophenyl)-5-methyl-thiophene-3-carboxylate exhibited a 5° variation in the C-S-C bond angle between two crystal forms, impacting solubility .
Q. How should researchers address contradictions between biological activity data and computational predictions?
- Hypothesis Testing : If docking suggests strong binding but in vitro assays show weak activity, evaluate membrane permeability (e.g., PAMPA assay) or metabolic stability (hepatic microsome testing).
- Data Triangulation : Combine SPR (binding affinity), ITC (thermodynamics), and cytotoxicity assays to distinguish target-specific effects from off-target interactions .
Case Study : A sulfanyl-pyrimidine derivative showed poor correlation between AutoDock scores and IC₅₀ values due to π-π stacking disruptions in the crystalline state, resolved via co-crystallization studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
